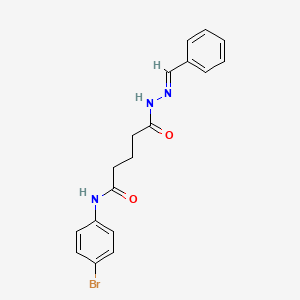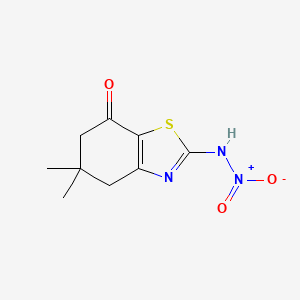![molecular formula C24H23N5O3 B15018510 4-methyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}-3-nitrobenzamide](/img/structure/B15018510.png)
4-methyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}-3-NITROBENZAMIDE is a complex organic compound featuring a benzotriazole core Benzotriazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}-3-NITROBENZAMIDE typically involves multiple steps, including the formation of the benzotriazole core and subsequent functionalization. Common synthetic routes may include:
Formation of Benzotriazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the nitro group and other substituents through nitration and alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.
Scientific Research Applications
4-METHYL-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}-3-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-METHYL-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole Derivatives: Compounds with similar benzotriazole cores but different substituents.
Nitrobenzamides: Compounds with similar nitrobenzamide structures but different aromatic substituents.
Properties
Molecular Formula |
C24H23N5O3 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-methyl-N-[6-methyl-2-(4-propan-2-ylphenyl)benzotriazol-5-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C24H23N5O3/c1-14(2)17-7-9-19(10-8-17)28-26-21-11-16(4)20(13-22(21)27-28)25-24(30)18-6-5-15(3)23(12-18)29(31)32/h5-14H,1-4H3,(H,25,30) |
InChI Key |
SXWQFIUCYOEARD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide](/img/structure/B15018437.png)
![(E)-1-(4-Chloro-3-nitrophenyl)-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine](/img/structure/B15018439.png)

![(2E,5E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B15018442.png)

![3-(4-chlorophenyl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15018454.png)
![N'-[(E)-[2-(Heptyloxy)phenyl]methylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B15018475.png)

![N-benzyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]acetamide](/img/structure/B15018495.png)
![2-hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B15018496.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B15018503.png)

![5-Amino-7-(4-fluorophenyl)-2-[(4-fluorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B15018516.png)
![3,4-Dimethoxy-N-({N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15018526.png)
